molecular formula C10H10N2O4 B2951074 Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate CAS No. 1567995-93-0

Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate

Katalognummer: B2951074
CAS-Nummer: 1567995-93-0
Molekulargewicht: 222.2
InChI-Schlüssel: IRUYOMRSJNPMCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolo-pyrazine scaffold with ester and diketone functional groups. Its structure combines a six-membered pyrazine ring fused with a five-membered pyrrole ring, stabilized by conjugated π-electrons. This compound is synthesized via asymmetric catalytic methods, such as palladium-catalyzed allylic alkylations (e.g., using Pd₂(dba)₃ and chiral ligands) or intramolecular aza-Friedel-Crafts reactions, achieving enantiomeric excess (ee) values up to 76% .

Eigenschaften

IUPAC Name

ethyl 1,3-dioxo-4H-pyrrolo[1,2-a]pyrazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-2-16-10(15)7-9(14)11-8(13)6-4-3-5-12(6)7/h3-5,7H,2H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUYOMRSJNPMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)NC(=O)C2=CC=CN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate typically involves the reaction of corresponding N-alkylpyrrole with hydrazine hydrate. This reaction proceeds under specific conditions to yield the desired compound in good yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry. Its unique structure and biological activities make it a valuable compound for the development of pharmaceuticals, organic materials, and bioactive molecules.

Wirkmechanismus

Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate can be compared with other similar pyrrolopyrazine derivatives, such as Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate. While both compounds share the pyrrolopyrazine scaffold, their differences in substitution patterns and functional groups contribute to their distinct chemical properties and biological activities.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Tetrahydropyrrolo[1,2-a]Pyrazine Derivatives

Compound Name Substituents/Functional Groups Key Structural Differences References
Ethyl 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate 1-oxo group at position 1; ester at position 7 Position of ester and ketone groups
1-(1H-Tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Tetrazole substituent at position 1 Replacement of ester with tetrazole ring
AS-3201 (Spirosuccinimide-fused derivative) Spirosuccinimide fused to pyrazine core; bromo-fluoro-benzyl group Additional spirocyclic system
Ethyl 2-oxo-2,5-dihydrofuro[2,3-b]quinoxaline-3-carboxylate Furan ring fused to quinoxaline; ester at position 3 Quinoxaline core instead of pyrrolo-pyrazine

Key Observations :

  • Positional isomerism (e.g., ester at position 4 vs. 7) significantly alters reactivity and biological activity .
  • Substituents like tetrazole or spirosuccinimide enhance pharmacological targeting (e.g., enzyme inhibition) .

Key Observations :

  • Asymmetric catalysis (e.g., Pd or Ir complexes) achieves higher enantioselectivity but requires specialized ligands .
  • One-pot methods using FeCl₃ offer simplicity but lack stereocontrol .

Table 3: Pharmacological Profiles of Related Compounds

Compound Name Biological Activity Potency (IC₅₀ or EC₅₀) References
AS-3201 (Spirosuccinimide-fused derivative) Aldose reductase inhibition 10–100 nM (porcine AR)
1-Oxo-N-(alkyl)aryl-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxamides Antimicrobial, antioxidant MIC: 2–16 µg/mL (bacteria)
HDAC6 inhibitors based on tetrahydropyrrolo[1,2-a]pyrazine Histone deacetylase 6 inhibition IC₅₀: 33 nM (HDAC6 selective)
1-(1H-Tetrazol-5-yl)-tetrahydropyrrolo[1,2-a]pyrazine Antihypertensive, smooth muscle relaxation EC₅₀: Not reported

Key Observations :

  • Spirosuccinimide derivatives (e.g., AS-3201) exhibit nanomolar potency for aldose reductase, critical for diabetic complications .
  • Carboxamide derivatives show broad-spectrum antimicrobial activity, likely due to hydrogen-bonding interactions with bacterial enzymes .

Physical and Chemical Properties

Table 4: Physicochemical Data

Compound Name Melting Point (°C) Purity (%) Spectral Data (IR/NMR) References
Ethyl 1,3-dioxo-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate Not reported 95 IR: 1759, 1718 cm⁻¹ (C=O); NMR: δ 7.24–7.11 (Ar)
Ethyl 1-oxo-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate 236–238 >95 IR: 1727 cm⁻¹ (C=O); NMR: δ 3.72 (s, OCH₃)
AS-3201 Not reported >99 NMR: δ 7.40–7.25 (Ar), 5.41–5.33 (allyl)

Key Observations :

  • High purity (>95%) is achievable via column chromatography or recrystallization .
  • IR spectra confirm carbonyl stretching frequencies (1650–1750 cm⁻¹), consistent with diketone/ester moieties .

Biologische Aktivität

Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate (CAS No. 1567995-93-0) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article focuses on its biological activity, including anticancer properties, mechanisms of action, and other relevant pharmacological effects.

  • Molecular Formula : C10H10N2O4
  • Molecular Weight : 222.2 g/mol
  • Boiling Point : Approximately 423.9 °C (predicted)
  • Density : 1.48 g/cm³ (predicted)
  • pKa : 7.52 (predicted)

These properties indicate the compound's stability and potential solubility in biological systems, which are crucial for its bioactivity.

Anticancer Properties

Recent studies have explored the anticancer potential of various pyrazine derivatives, including those related to this compound. For instance:

  • Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells by activating caspases and modulating pathways involving p53 and NF-κB . Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives may exhibit similar mechanisms.

Case Study: Pyrazolo Derivatives

A study on pyrazolo[4,3-e][1,2,4]triazines demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values lower than that of cisplatin. The compounds promoted apoptosis via increased expression of pro-apoptotic factors like Bax and ROS generation .

Antiviral Activity

Research indicates that derivatives of pyrrolo[1,2-a]pyrazines can inhibit HIV replication by targeting integrase activity. For example, compounds structurally similar to ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine have shown effectiveness in inhibiting viral replication in cell cultures .

Data Summary

Activity TypeReferenceObserved Effect
Anticancer Induction of apoptosis in cancer cells
Antiviral Inhibition of HIV replication
Cholinesterase Inhibition Significant inhibition of cholinesterases

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.